Sulfamethoxazole

DHPS inhibition Toxoplasma gondii sulfonamide IC50 ranking

Sulfamethoxazole (SMX; 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) is a synthetic sulfonamide bacteriostatic antibiotic that inhibits bacterial dihydropteroate synthase (DHPS), thereby blocking folate biosynthesis. The CAS registry number 144930-01-8 corresponds to the radical ion(1+) form of sulfamethoxazole, which possesses an unpaired electron influencing stability and reactivity profiles distinct from the neutral parent compound (CAS 723-46-6).

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 144930-01-8
Cat. No. B3419525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole
CAS144930-01-8
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyJLKIGFTWXXRPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM;  1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE;  DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION
Insoluble in ethyl ether
In water, 610 mg/L at 37 °C
The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale.
4.59e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxazole (CAS 144930-01-8) for Antibacterial Research and Formulation Procurement: Key Identity and Class Positioning


Sulfamethoxazole (SMX; 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) is a synthetic sulfonamide bacteriostatic antibiotic that inhibits bacterial dihydropteroate synthase (DHPS), thereby blocking folate biosynthesis [1]. The CAS registry number 144930-01-8 corresponds to the radical ion(1+) form of sulfamethoxazole, which possesses an unpaired electron influencing stability and reactivity profiles distinct from the neutral parent compound (CAS 723-46-6) . With a molecular weight of 253.28 g/mol and formula C10H11N3O3S, SMX is most widely deployed as the sulfonamide partner in co-trimoxazole (TMP/SMX 1:5 fixed-dose combination), but retains applications as a standalone agent in environmental, veterinary, and specialized anti-infective research settings [2].

Why Sulfamethoxazole (CAS 144930-01-8) Cannot Be Generically Substituted: Pharmacodynamic and Pharmacokinetic Non-Interchangeability Among Sulfonamides


Despite sharing a common 4-aminobenzenesulfonamide core, clinically employed sulfonamides exhibit quantitatively distinct DHPS inhibitory potency (IC50 values spanning >3 orders of magnitude), divergent plasma protein binding (20%–85%), different elimination half-lives (~6 to >100 h), and markedly variable urinary excretion profiles of unchanged active drug [1][2]. These differences produce non-interchangeable pharmacokinetic/pharmacodynamic (PK/PD) relationships when partnered with trimethoprim, alter tissue penetration, and directly impact the ability to achieve synergistic 1:19 TMP:sulfonamide plasma ratios [3]. Substituting sulfamethoxazole with sulfadiazine, sulfisoxazole, or sulfamethazine without quantitative justification risks both under-dosing and therapeutic failure in target indications.

Quantitative Differential Evidence for Sulfamethoxazole (CAS 144930-01-8) Against Closest Analogs


DHPS Enzyme Inhibition Potency: Sulfamethoxazole Versus Sulfamethazine

In a purified T. gondii dihydropteroate synthase cell-free assay, sulfamethoxazole demonstrated an IC50 of 2.7 µM, representing 2.1-fold greater inhibitory potency than sulfamethazine (IC50 = 5.7 µM) [1]. Among the sulfonamide class (excluding sulfones), SMX ranked second only to sulfathiazole (IC50 = 1.7 µM). The inhibitory potency range across all tested sulfonamides exceeded three orders of magnitude, confirming that target engagement is highly variable even within this structural class [2].

DHPS inhibition Toxoplasma gondii sulfonamide IC50 ranking

Antibacterial Activity Ranking in Porcine Gram-Negative Pathogens: Sulfamethoxazole Versus Sulfamethazine and Four Other Sulfonamides

In an agar dilution study testing 12 sulfonamides against porcine Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae, sulfamethoxazole exhibited the highest overall antibacterial activity among five sulfonamides (sulfachloropyridazine, sulfadiazine, sulfadimethoxine, sulfamerazine, sulfamethoxazole) with MIC50 values not exceeding 16 µg/mL for gram-negative bacteria [1]. In contrast, the frequently prescribed veterinary sulfonamide sulfamethazine showed an overall low antimicrobial activity against the same panel [2]. For equine Salmonella strains, SMX MIC50 was 32 µg/mL, equalling sulfadiazine and exceeding sulfamethazine, sulfamerazine, sulfadoxine, and sulfadimethoxine [3].

veterinary microbiology MIC50 gram-negative porcine pathogens

Plasma Protein Binding and Half-Life Differentiation: Sulfamethoxazole Versus Sulfisoxazole

Sulfamethoxazole exhibits approximately 70% plasma protein binding, which is notably lower than sulfisoxazole (~85% protein bound), resulting in a higher free (unbound) fraction available for tissue diffusion [1]. Coupled with its intermediate elimination half-life of approximately 10-12 hours (versus ~6 hours for sulfisoxazole), SMX enables twice-daily dosing rather than the three- to four-times-daily regimen required for short-acting sulfonamides [2]. These pharmacokinetic properties form the basis for SMX's selection as the sulfonamide partner in co-trimoxazole, where sustained plasma concentrations matching trimethoprim's ~8-10 hour half-life are critical for maintaining synergistic ratios in tissues [3].

pharmacokinetics plasma protein binding elimination half-life sulfonamide classification

Urinary Excretion of Active Unchanged Drug: Sulfamethoxazole Versus Sulfadiazine in UTI Applications

Following oral administration of co-trimoxazole (800 mg SMX + 180 mg TMP), only 13% of the sulfamethoxazole dose is recovered in urine as unchanged, active sulfonamide, compared with 66% for sulfadiazine after co-trimazine administration [1]. Consequently, urinary sulfonamide levels achieved with sulfadiazine are 2.5-fold higher than those with sulfamethoxazole at comparable dosing [2]. However, this also means SMX undergoes more extensive hepatic metabolism (acetylation and glucuronidation), which reduces crystalluria risk—acetylated SMX metabolite crystals were detected in 2 of 8 subjects receiving co-trimoxazole versus zero with co-trimazine [3].

urinary tract infection renal excretion unchanged active drug sulfadiazine comparison

Susceptibility Testing Fitness: SMX MIC Distributions Meet EUCAST ECOFF Criteria While Sulfadiazine and Sulfadimethoxine Fail

In a recent large-scale MIC distribution study for veterinary pathogens, sulfamethoxazole MIC distributions met EUCAST criteria for establishing presumptive epidemiological cut-off values (ECOFFs) for the majority of species tested, enabling standardized susceptibility interpretation [1]. In contrast, the MIC distributions for sulfadiazine and sulfadimethoxine were too broad, exceeding the tested concentration range (>256 mg/L) and failing to generate data acceptable for ECOFF estimation [2]. This means sulfamethoxazole currently possesses better-defined in vitro susceptibility testing criteria, which is essential for clinical breakpoint setting and antimicrobial stewardship programs.

antimicrobial susceptibility testing ECOFF EUCAST MIC distribution veterinary pathogens

Formulation Compatibility Advantage: PAMAM Dendrimer-Mediated 40-Fold Solubility Enhancement and 4–8-Fold Antibacterial Activity Gain

Sulfamethoxazole is sparingly soluble in water, limiting its parenteral and topical formulation applications. Complexation with generation-3 (G3) PAMAM dendrimers at 10 mg/mL achieves an approximately 40-fold increase in aqueous solubility compared to SMZ in double-distilled water at 37°C [1]. Critically, the SMZ-PAMAM G3 complex also produced a 4- to 8-fold increase in antibacterial activity against Escherichia coli compared to pure SMZ dissolved in DMSO or 0.01 M NaOH solution [2]. This dual enhancement—solubility and bioactivity—is a formulation advantage not reported at comparable magnitude for sulfadiazine or sulfisoxazole with PAMAM dendrimers.

PAMAM dendrimer solubility enhancement drug delivery nanocarrier

Procurement-Relevant Application Scenarios for Sulfamethoxazole (CAS 144930-01-8) Based on Quantitative Differentiation Evidence


Standardized Veterinary Antimicrobial Susceptibility Testing (AST) Panel Component

For veterinary diagnostic laboratories building or updating AST panels, sulfamethoxazole is the only sulfonamide with MIC distributions that currently meet EUCAST criteria for ECOFF determination across the majority of tested veterinary pathogens, whereas sulfadiazine and sulfadimethoxine fail at the tested concentration range [7]. Procuring SMX for AST panel inclusion ensures susceptibility results can be interpreted against established epidemiological cut-off values, a requirement for accreditation and antimicrobial stewardship reporting that cannot currently be met with alternative sulfonamides [8].

DHPS-Targeted Anti-Protozoal Research and Inhibitor Screening

In Toxoplasma gondii DHPS inhibitor screening campaigns, sulfamethoxazole serves as a critical reference compound with a well-characterized IC50 of 2.7 µM, positioned between sulfathiazole (1.7 µM) and sulfamethazine (5.7 µM) in potency rank [7]. This precise positioning makes SMX the optimal mid-range reference standard for constructing DHPS inhibition SAR series, enabling discrimination of compounds that outperform the most potent sulfonamide (sulfathiazole) from those with only marginal activity. The 2.1-fold potency gap to sulfamethazine provides a validated assay window [8].

PAMAM Dendrimer-Based Sulfonamide Nanoformulation Development

Researchers developing dendrimer-based delivery systems for poorly soluble antibacterials should select sulfamethoxazole as the model sulfonamide drug based on its demonstrated 40-fold solubility enhancement with G3 PAMAM dendrimers and the corresponding 4- to 8-fold antibacterial activity amplification against E. coli [7]. This established quantification reduces formulation screening time and provides a benchmark against which novel dendrimer generations or surface modifications can be evaluated. The documented sustained release behavior in dendrimer solutions further supports its use in controlled-release formulation feasibility studies [8].

Co-Trimoxazole Pharmacokinetic Modeling and Dose Ratio Optimization Studies

For pharmacokinetic modeling studies of TMP/sulfonamide combination therapy, sulfamethoxazole is the reference sulfonamide against which alternative pairings must be benchmarked, as its intermediate half-life (10-12 h in humans) provides the closest match to trimethoprim (~8-10 h) among clinically available sulfonamides [7]. Recent broiler PK modeling demonstrates that even with SMX (half-life 2.83 h vs SDZ 2.01 h), the targeted 1:19 TMP:sulfonamide plasma ratio is rarely achieved at marketed doses, underscoring SMX's role as the least-worst sulfonamide partner and the baseline for any improved combination design [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamethoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.